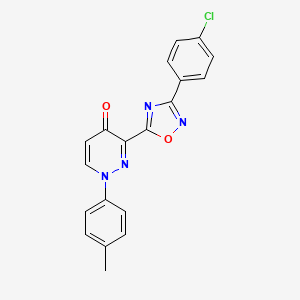

3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one

Descripción

This compound features a pyridazin-4(1H)-one core substituted with a 1,2,4-oxadiazole ring bearing a 4-chlorophenyl group and a p-tolyl (4-methylphenyl) moiety. The oxadiazole ring is a heterocyclic scaffold known for enhancing metabolic stability and bioavailability in drug candidates, while the pyridazinone core is associated with diverse pharmacological activities, including kinase inhibition and CNS modulation . The 4-chlorophenyl group may improve lipophilicity and target binding, whereas the p-tolyl substituent could influence pharmacokinetic properties. Structural characterization of such compounds typically employs techniques like NMR, IR, and mass spectrometry, as exemplified in studies of analogous derivatives .

Propiedades

IUPAC Name |

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN4O2/c1-12-2-8-15(9-3-12)24-11-10-16(25)17(22-24)19-21-18(23-26-19)13-4-6-14(20)7-5-13/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPIREDWIVSHDNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one typically involves multiple steps:

-

Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

-

Attachment of the Chlorophenyl Group: : The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, often using 4-chlorobenzonitrile as a starting material.

-

Construction of the Pyridazinone Core: : The pyridazinone core is typically formed through the condensation of hydrazine derivatives with diketones or their equivalents, followed by cyclization.

-

Final Assembly: : The final step involves coupling the oxadiazole and pyridazinone intermediates under suitable conditions, such as using a base like potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and rigorous quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the p-tolyl moiety, forming carboxylic acids or aldehydes.

-

Reduction: : Reduction reactions can target the oxadiazole ring, potentially converting it to amines or other reduced forms.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydride (NaH) or other strong bases in polar aprotic solvents.

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its structural features suggest it could be a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

In industrial applications, this compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial processes.

Mecanismo De Acción

The mechanism of action of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing core heterocyclic motifs (pyridazinone, oxadiazole) or substituent patterns. Data are compiled from synthetic, spectroscopic, and pharmacological studies.

Table 1: Structural and Functional Comparison

Key Observations

Pyridazinone derivatives like the antipsychotic candidate in demonstrate the scaffold’s versatility in CNS-targeted design.

Substituent Effects: Electron-withdrawing groups: The 4-chlorophenyl group in the target compound and ME-3 enhances electrophilicity and binding to hydrophobic pockets. p-Tolyl vs. phenyl: The methyl group in p-tolyl (target compound, M115-0146) may improve metabolic stability compared to unsubstituted phenyl (e.g., ME-3) .

Pharmacological Profiles: Oxadiazole-containing compounds (PSN375963, target compound) are frequently associated with kinase or ion channel modulation .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels routes for M115-0146, involving cyclocondensation of amidoximes with carboxylic acid derivatives . ME-3, a pyrazoline derivative, employs hydrazinyloxy intermediates , reflecting divergent synthetic strategies.

Actividad Biológica

The compound 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one is a member of the oxadiazole family, known for its diverse biological activities. This article reviews the biological properties of this compound, including its anticancer potential, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 404.89 g/mol. The structure features a pyridazine ring, an oxadiazole moiety, and a chlorophenyl group, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of oxadiazole derivatives, including the compound . In vitro assays have demonstrated that it exhibits significant cytotoxicity against various cancer cell lines:

The compound has been shown to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth. For example, it has been reported to inhibit EGFR and Src kinases, which are pivotal in cancer progression.

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Kinases : It has shown notable inhibition of kinases such as EGFR and Src, which are crucial for cell proliferation and survival.

- Cell Cycle Arrest : Studies indicate that it may cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the oxadiazole and pyridazine rings can significantly impact biological activity:

- Chlorophenyl Substitution : The presence of the 4-chlorophenyl group enhances anticancer activity by improving binding affinity to target proteins.

- Pyridazine Modifications : Alterations in substituents on the pyridazine ring can lead to variations in potency against different cancer types.

Case Studies

A notable case study involved synthesizing various derivatives of the compound to evaluate their biological activity:

- Derivatives Evaluation : A series of derivatives were synthesized and tested against multiple cancer cell lines. The most potent derivative exhibited an IC50 value lower than that of standard chemotherapeutic agents like erlotinib.

- In Vivo Studies : Preliminary animal models showed promising results where treated subjects displayed reduced tumor sizes compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.